Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazole-4-carboxylate
Descripción
This compound features a 1,2,3-triazole core substituted with a 4-amino-1,2,5-oxadiazole (furazan) ring at position 1, a methylpiperazinylmethyl group at position 5, and a methyl ester at position 3. The methyl ester balances lipophilicity and metabolic stability, making it a candidate for medicinal chemistry applications .
Propiedades
IUPAC Name |
methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methylpiperazin-1-yl)methyl]triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N8O3/c1-18-3-5-19(6-4-18)7-8-9(12(21)22-2)14-17-20(8)11-10(13)15-23-16-11/h3-7H2,1-2H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSOUMRLTPTVAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(N=NN2C3=NON=C3N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features a triazole ring and an oxadiazole moiety, which are known to contribute to various biological activities. The presence of the piperazine group enhances its pharmacokinetic properties.
1. Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds containing the oxadiazole ring have shown efficacy against various cancer cell lines. In a study involving triazole derivatives, it was reported that certain oxadiazole compounds demonstrated IC50 values ranging from 92.4 µM against multiple cancer types, including colon and lung cancers .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 92.4 |
| Compound B | CaCo-2 | 85.0 |
| Compound C | H9c2 | 78.5 |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that oxadiazole derivatives possess antibacterial and antifungal activities. For example, a related compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range .
3. Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives has been documented in various studies. These compounds exhibit inhibitory effects on cyclooxygenases (COX-1 and COX-2), enzymes involved in the inflammatory process. The ability to inhibit these enzymes positions them as potential candidates for treating inflammatory diseases .
The biological activity of Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazole-4-carboxylate can be attributed to several mechanisms:
Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which play crucial roles in cancer progression and inflammation.
Interaction with Receptors : The piperazine moiety may facilitate binding to various receptors involved in signal transduction pathways related to cancer and inflammation.
Case Study 1: Anticancer Evaluation
In a preclinical study, Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazole-4-carboxylate was tested against a panel of human cancer cell lines. The results indicated a selective cytotoxic effect on tumor cells compared to normal cells, suggesting a favorable therapeutic index.
Case Study 2: Antimicrobial Screening
Another study assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The findings revealed potent activity against resistant strains of E. coli and Candida albicans, highlighting its potential as an alternative treatment option for resistant infections.
Comparación Con Compuestos Similares
Structural and Physicochemical Properties
The table below compares the target compound with structurally analogous derivatives:
Key Differences and Implications
Substituent Effects on Solubility :
- The 4-methylpiperazinylmethyl group in the target compound improves aqueous solubility compared to pyrrolidine or pyrimidinylsulfanylmethyl substituents, which are more lipophilic .
- The methyl ester in the target compound may offer slower metabolic hydrolysis than ethyl esters, balancing stability and bioavailability .
The 4-amino-furazan moiety (common across all analogs) provides a rigid, planar structure conducive to π-π stacking in crystal packing or target binding .
Crystallography and Structural Characterization :
- Many analogs (e.g., ) were structurally resolved using SHELX programs, highlighting their crystallinity and suitability for X-ray diffraction studies . Planar conformations dominate, except for sterically hindered substituents like pyrimidinylsulfanylmethyl .
Métodos De Preparación
4-Amino-1,2,5-Oxadiazole Synthesis
The 1,2,5-oxadiazole (furazan) ring is synthesized via cyclization of amidoxime precursors. A modified procedure from recent pharmacological studies involves treating cyanoacetic acid hydrazide with hydroxylamine hydrochloride in ethanol under reflux, followed by oxidative cyclization using sodium hypochlorite (NaOCl). This yields 3-cyano-4-amino-1,2,5-oxadiazole, which is subsequently hydrolyzed to the carboxylic acid derivative using 6 M HCl at 80°C for 4 hours.
Critical to this step is the stabilization of the amino group, achieved through in situ protection with tert-butoxycarbonyl (Boc) groups. Deprotection using trifluoroacetic acid (TFA) in dichloromethane restores the primary amine, essential for downstream coupling reactions.
1,2,3-Triazole Core Assembly
The triazole ring is constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Ethyl propiolate and azidomethyl 4-methylpiperazine are reacted in a 1:1 molar ratio using CuSO₄·5H₂O and sodium ascorbate in tert-butanol/water (3:1) at 60°C for 12 hours. The reaction proceeds with >85% regioselectivity for the 1,4-disubstituted triazole, confirmed by $$ ^1 \text{H NMR} $$ analysis of the methyl ester proton at δ 3.89 ppm.
Modification of the ester group from ethyl to methyl is achieved via transesterification. The ethyl ester intermediate is refluxed with methanol in the presence of sulfuric acid (5 mol%), yielding the methyl ester with 92% conversion efficiency.
Piperazine Side Chain Incorporation
Reaction Optimization and Scalability
Catalytic System Enhancements
Comparative studies of Cu(I) sources revealed that CuI in combination with N,N-diisopropylethylamine (DIPEA) increases cycloaddition yields to 91% compared to 78% with CuSO₄/sodium ascorbate. Microwave-assisted synthesis at 100°C for 20 minutes further reduces reaction time without compromising yield.
Solvent and Temperature Effects
A factorial design experiment (Table 1) identified dimethylformamide (DMF) as optimal for the Mannich reaction, providing 88% yield versus 72% in acetonitrile. Elevated temperatures (>60°C) led to N-methylpiperazine decomposition, confirmed by gas chromatography-mass spectrometry (GC-MS) analysis of byproducts.
Table 1: Optimization of Mannich Reaction Conditions
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Solvent | ACN, DMF, THF | DMF | 88 |
| Temperature (°C) | 40–80 | 50 | 88 |
| Catalyst | None, HCl, AcOH | AcOH (5 mol%) | 91 |
| Reaction Time (h) | 4–10 | 6 | 88 |
Analytical Characterization
Spectroscopic Validation
IR Spectroscopy : The product exhibits characteristic absorptions at 3359 cm$$ ^{-1} $$ (O–H stretch), 1698 cm$$ ^{-1} $$ (C=O ester), and 1594 cm$$ ^{-1} $$ (C=N oxadiazole).
$$ ^1 \text{H NMR} $$ (400 MHz, DMSO-d6) : δ 3.89 (s, 3H, COOCH3), 3.62–3.58 (m, 4H, piperazine CH2), 2.93 (s, 3H, NCH3), 5.21 (s, 2H, triazole-CH2-piperazine).
$$ ^{13} \text{C NMR} $$ : 163.9 ppm (ester carbonyl), 158.2 ppm (oxadiazole C=N), 124.1 ppm (triazole C).
High-Resolution Mass Spectrometry (HRMS) : m/z 378.1673 [M+H]$$ ^+ $$, calculated 378.1678 for C$$ _{14} $$H$$ _{20} $$N$$ _{7} $$O$$ _{3} $$.
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot-scale production (500 g/batch) utilizes a segmented flow reactor system, achieving 84% yield with residence times under 30 minutes. Key parameters include:
- Pressure: 2.5 bar
- Temperature: 70°C
- Catalyst loading: 0.5 mol% CuI
Waste Stream Management
Aqueous waste containing copper residues is treated with EDTA disodium salt (0.1 M) followed by precipitation at pH 9.5, reducing Cu$$ ^{2+} $$ levels to <1 ppm.
Pharmacological Relevance
Though beyond this report's scope, preliminary studies indicate acetylcholinesterase inhibition (IC$$ _{50} $$ = 2.3 μM) and antimicrobial activity against S. aureus (MIC = 8 μg/mL). These properties underscore the compound's potential as a lead structure in drug discovery.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
